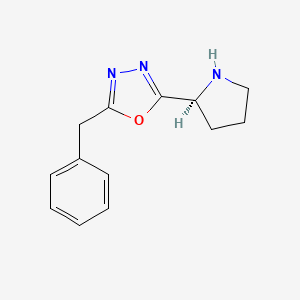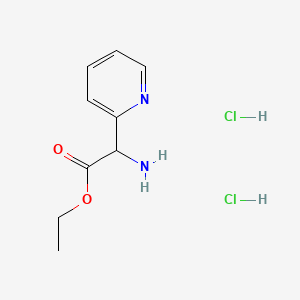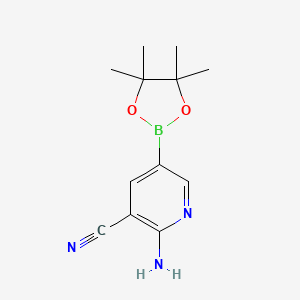![molecular formula C8H8N2O B566846 (1H-pyrrolo[3,2-b]pyridin-5-yl)methanol CAS No. 1346569-67-2](/img/structure/B566846.png)
(1H-pyrrolo[3,2-b]pyridin-5-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(1H-pyrrolo[3,2-b]pyridin-5-yl)methanol” is a heterocyclic compound . It has the empirical formula C8H8N2O and a molecular weight of 148.16 . The compound is solid in form .
Molecular Structure Analysis
The molecular structure of “(1H-pyrrolo[3,2-b]pyridin-5-yl)methanol” can be represented by the SMILES stringOCc1cnc2[nH]ccc2c1 . The InChI representation is 1S/C8H8N2O/c11-5-6-3-7-1-2-9-8(7)10-4-6/h1-4,11H,5H2,(H,9,10) .
Aplicaciones Científicas De Investigación
Synthesis of 5-(1H-Pyrrol-2-ylmethyl)-4H-thieno[3,2-b]pyrroles, which are used in the formation of dark blue polymers insoluble in organic solvents (Torosyan et al., 2019).
Self-condensation of N-substituted (4H-thieno[3,2-b]pyrrol-5-yl)methanols leading to bis(thienopyrrolyl)methanes (Torosyan et al., 2018).
The reaction of aryl(3-isocyanopyridin-4-yl)methanones with aryl Grignard reagents, producing 2,3-diaryl-3H-pyrrolo[2,3-c]pyridin-3-ols, which have potential pharmaceutical applications (Kobayashi et al., 2011).
Studies on the photochemical behavior of some furo- and pyrrolo-[3,2-b]pyridin-2-ones, which have implications in the understanding of photochemical reactions (Jones & Phipps, 1975).
Synthesis and X-ray crystal structure analysis of a triple-stranded helical supramolecular complex formed between tris(3-(pyridin-2-yl)pyrazole)ruthenium(II) and Copper(I), which can be used in material science and coordination chemistry (Lam et al., 1997).
Transformation of 2-trifluoroacetyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridines by the action of ethyl propynoate, leading to novel syntheses of 2-trifluoroacetyl-4,7,8,9-tetrahydro-1H-pyrrolo[2,3-d]azocines, which have implications in medicinal chemistry (Voskresenskii et al., 2006).
Ammonium chloride-promoted four-component synthesis of pyrrolo[3,4-b]pyridin-5-one, a method that could be useful in the synthesis of complex organic molecules (Janvier et al., 2002).
Safety And Hazards
Propiedades
IUPAC Name |
1H-pyrrolo[3,2-b]pyridin-5-ylmethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O/c11-5-6-1-2-7-8(10-6)3-4-9-7/h1-4,9,11H,5H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQGCMJRNQWSSPL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN2)N=C1CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1H-pyrrolo[3,2-b]pyridin-5-yl)methanol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![4,8-Bis((2-octyldodecyl)oxy)benzo[1,2-b:4,5-b']dithiophene](/img/structure/B566774.png)



![2-Bromo-6-methyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B566783.png)

